molecular formula C12H12N6O3 B2573573 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methylisoxazole-3-carboxamide CAS No. 2034354-04-4

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2573573
CAS No.: 2034354-04-4
M. Wt: 288.267
InChI Key: KZTCYHAJXNFBJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methylisoxazole-3-carboxamide is a high-quality chemical reagent designed exclusively for research applications in medicinal chemistry and drug discovery. This compound features a unique molecular architecture comprising a [1,2,4]triazolo[4,3-b]pyridazine core scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. The molecule incorporates a 6-methoxy substitution on the triazolopyridazine ring system and a 5-methylisoxazole-3-carboxamide moiety connected via a methylene linker, creating a multifunctional chemical entity with potential for various research applications. Compounds based on the triazolopyridazine scaffold have demonstrated significant potential in pharmaceutical research, particularly as inhibitors of biological targets such as bromodomain and extraterminal (BET) proteins, which are important in epigenetic regulation and oncology research . The structural features of this molecule, including the hydrogen bond accepting and donating capabilities provided by the carboxamide group and multiple nitrogen heterocycles, make it a valuable scaffold for designing molecules that can interact with specific enzymatic binding pockets. The methoxy group enhances solubility properties, while the methylisoxazole component can serve as a key pharmacophore in structure-activity relationship studies. This reagent is offered exclusively for research use in laboratory settings and is not intended for human therapeutic, diagnostic, or veterinary applications. Researchers can utilize this compound as a key intermediate in synthetic chemistry projects, a building block for creating compound libraries, or a starting point for developing novel bioactive molecules targeting various disease pathways. Proper handling procedures should be followed in accordance with laboratory safety protocols.

Properties

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O3/c1-7-5-8(17-21-7)12(19)13-6-10-15-14-9-3-4-11(20-2)16-18(9)10/h3-5H,6H2,1-2H3,(H,13,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTCYHAJXNFBJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=NN=C3N2N=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methylisoxazole-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound through various studies, including its synthesis, pharmacological properties, and interactions with biological targets.

Chemical Structure and Properties

The compound features a unique structural composition that includes a triazolo-pyridazine core and an isoxazole moiety. This combination is believed to enhance its pharmacological properties. The molecular formula is C14H17N7O2C_{14}H_{17}N_7O_2 with a molecular weight of approximately 363.38 g/mol. The presence of the methoxy group and the carboxamide functionality contributes to its solubility and bioavailability.

Anticancer Properties

Recent studies have demonstrated that derivatives of triazolo-pyridazine compounds exhibit significant anticancer activity. For instance, a related compound was evaluated for its inhibitory activity against c-Met kinase and showed promising results with IC50 values in the low micromolar range against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .

Table 1: In Vitro Cytotoxicity of Triazolo-Pyridazine Derivatives

CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

The compound's mechanism of action includes the inhibition of key signaling pathways involved in tumor growth and metastasis, particularly through the modulation of c-Met kinase activity.

Antimicrobial Activity

Compounds containing triazole rings have also been noted for their antimicrobial properties. For instance, structural analogs have shown effectiveness against various bacterial strains, suggesting that this compound may exhibit similar activities due to its structural attributes .

Table 2: Antimicrobial Activity of Related Compounds

Compound NameActivity Type
SLU-2633Antiparasitic
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazineAntimicrobial

Synthesis

The synthesis of this compound typically involves multi-step procedures that include the formation of the triazole ring followed by the introduction of the isoxazole moiety. Specific synthetic routes may vary but generally include:

  • Formation of Triazole Core : Utilizing appropriate precursors to construct the triazole ring.
  • Addition of Methoxy Group : Employing methylating agents to introduce the methoxy substituent.
  • Synthesis of Isoxazole Component : Using isocyanate or related reagents to form the isoxazole structure.
  • Final Coupling Reaction : Combining both fragments to yield the final product.

Case Studies and Research Findings

Several studies have focused on derivatives similar to this compound:

  • Cytotoxicity Evaluation : A study evaluated multiple derivatives for their cytotoxic effects on various cancer cell lines using MTT assays, revealing significant activity against target cells .
  • Kinase Inhibition Studies : Research highlighted that specific derivatives could inhibit c-Met kinase effectively, indicating potential for therapeutic applications in cancer treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazolopyridazine Cores
Compound Name / ID Key Structural Features Pharmacological Relevance
Vébreltinib (WHO INN: C20H15F3N8) 6-(1-cyclopropylpyrazol-4-yl)-3-[difluoro(6-fluoro-2-methylindazol-5-yl)methyl] substituents Tyrosine kinase inhibitor; antineoplastic activity via kinase domain binding.
Compound 8–10 (Cardiff University) Substituted pyridines or alkoxyethoxy groups at position 3 Binds to PEF(S) allosteric site; displaces TNS in competitive assays.
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methylisoxazole-3-carboxamide Methoxy group at position 6; methylisoxazole carboxamide at position 3 Hypothesized to target kinases or allosteric sites (similar to PEF(S) binders ).

Key Differences :

  • Vébreltinib incorporates a difluoro-indazolyl group, enhancing steric bulk and kinase selectivity, whereas the methylisoxazole carboxamide in the target compound may prioritize solubility and metabolic stability.
  • Cardiff compounds 8–10 feature pyridine or alkoxyethoxy substituents, which likely alter binding kinetics compared to the methylisoxazole group .
Isoxazole-Containing Analogues
Compound Name / ID Key Structural Features Pharmacological Relevance
4-(5-phenylisoxazol-3-yl)-N-(pyridin-3-ylmethyl)aniline (6d) Phenylisoxazole linked to an aniline-pyridine scaffold Demonstrated moderate activity in kinase inhibition assays.
N-{3-[3-(2-alkoxyethoxy)-5-(4-methoxyphenyl)s} derivatives Alkoxyethoxy and methoxyphenyl substituents Binds to allosteric sites; displaces TNS in fluorescence assays.

Key Differences :

  • The target compound’s methylisoxazole carboxamide provides a rigid, planar structure compared to the flexible alkoxyethoxy chains in Cardiff compounds .
Physicochemical and Pharmacokinetic Comparisons
Property Target Compound Vébreltinib Cardiff Compounds 8–10
Molecular Weight ~350–370 g/mol (estimated) 424.37 g/mol 400–450 g/mol
LogP ~2.5 (predicted) 3.1 2.8–3.5
Hydrogen Bond Acceptors 8 8 7–9
Metabolic Stability High (methylisoxazole resists oxidation) Moderate (fluorine reduces CYP450 metabolism) Variable (alkoxy groups prone to hydrolysis)

Notable Observations:

  • The methylisoxazole moiety in the target compound may improve aqueous solubility compared to vébreltinib’s hydrophobic indazole group.
  • The methoxy group at position 6 likely reduces oxidative metabolism, similar to fluorinated substituents in vébreltinib .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.